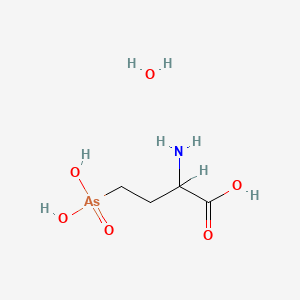

2-Amino-4-arsonobutyric acid

描述

属性

CAS 编号 |

86880-40-2 |

|---|---|

分子式 |

C4H12AsNO6 |

分子量 |

245.06 g/mol |

IUPAC 名称 |

2-amino-4-arsonobutanoic acid;hydrate |

InChI |

InChI=1S/C4H10AsNO5.H2O/c6-3(4(7)8)1-2-5(9,10)11;/h3H,1-2,6H2,(H,7,8)(H2,9,10,11);1H2 |

InChI 键 |

OYYYQLSZSATCML-UHFFFAOYSA-N |

SMILES |

C(C[As](=O)(O)O)C(C(=O)O)N.O |

规范 SMILES |

C(C[As](=O)(O)O)C(C(=O)O)N.O |

同义词 |

2-amino-4-arsonobutanoic acid 2-amino-4-arsonobutyrate 2-amino-4-arsonobutyric acid |

产品来源 |

United States |

Biochemical Interactions and Metabolic Fate of 2 Amino 4 Arsonobutyric Acid

Enzymatic Reactivity and Substrate Specificity

Interaction with Aminotransferases and Transamination Reactions

2-Amino-4-arsonobutyric acid, an analogue of glutamate (B1630785), interacts with aminotransferases, a class of enzymes pivotal to amino acid metabolism. wikipedia.orgnih.gov These enzymes, also known as transaminases, facilitate the transfer of an amino group from an amino acid to an α-keto acid. wikipedia.orgnih.gov This transamination reaction is a key process in the synthesis and degradation of amino acids. wikipedia.org Aminotransferases are crucial for redistributing nitrogen between amino acids and their corresponding oxoacids, playing a role in both protein metabolism and gluconeogenesis. nih.gov

The reactivity of these enzymes relies on the coenzyme pyridoxal (B1214274) 5'-phosphate (P5'P). wikipedia.orgnih.gov In a typical reaction, an amino acid substrate binds to the enzyme, and its amino group is transferred to the P5'P, forming pyridoxamine (B1203002) 5'-phosphate (PMP) and releasing an α-keto acid. mdpi.com The PMP then donates the amino group to a different α-keto acid, regenerating the P5'P and forming a new amino acid. mdpi.com Key aminotransferases with significant clinical relevance include aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT). nih.gov

Due to its structural similarity to glutamate, this compound can act as a substrate for certain aminotransferases. google.com For instance, it can participate in transamination reactions catalyzed by enzymes that typically utilize glutamate. The specificity of different aminotransferases determines which amino acid and corresponding α-keto acid pair they will act upon. wikipedia.org For example, branched-chain amino acid aminotransferases (BCATs) specifically catalyze the transamination of branched-chain amino acids like leucine, isoleucine, and valine. wikipedia.org

Role in Arsenic Biotransformation Pathways and Speciation Dynamics

This compound is an intermediate in the biotransformation of arsenic. nih.gov This process involves a series of metabolic conversions that alter the chemical form, or speciation, of arsenic within an organism. nih.gov Arsenic biotransformation pathways typically involve reduction, oxidative methylation, and the formation of more complex organoarsenical compounds. nih.gov

The trivalent form of this compound, 2-amino-4-(dihydroxyarsinoyl) butanoate (AST-OH), is a precursor to the antibiotic arsinothricin (AST). researchgate.net The conversion of AST-OH to AST is achieved through enzymatic methylation. google.comresearchgate.net Specifically, the enzyme As(III) S-adenosylmethionine (SAM) methyltransferase catalyzes this reaction. google.comresearchgate.net This highlights the role of methylation in arsenic biotransformation, a process that can alter the toxicity and mobility of arsenic compounds. nih.govresearchgate.net

The biotransformation of arsenic is a key mechanism for detoxification in many organisms. nih.gov Microbes, in particular, have developed various pathways to metabolize arsenic, including uptake, accumulation, reduction, oxidation, and methylation/demethylation. nih.gov These pathways involve specific genes and proteins that facilitate the conversion of arsenic from one form to another. nih.gov

Substrate Potential with Oxidoreductases and Other Enzymes

Oxidoreductases are a broad class of enzymes that catalyze oxidation-reduction reactions and have significant potential in various biochemical processes. nih.gov Some oxidoreductases, such as certain dehydrogenases, have shown the ability to act on amino acid-like substrates. nih.gov For example, specific glutamate dehydrogenases can be engineered to aminate keto acids to produce amino acids. nih.gov Given the structural similarity of this compound to natural amino acids, it is plausible that it could serve as a substrate for certain oxidoreductases, although specific studies are limited. For instance, keto-valine-ferredoxin oxidoreductase (VOR) acts on the 2-ketoacid derivatives of several amino acids, including valine, leucine, isoleucine, and methionine. nih.gov

The trivalent form of this compound, R-AST–OH, has been shown to inhibit kidney-type glutaminase (B10826351) (KGA), an enzyme involved in glutamine metabolism. researchgate.net This inhibition is thought to occur because R-AST–OH mimics the γ-glutamyl phosphate (B84403) intermediate in the glutaminase catalytic pathway. researchgate.net

Interference with Endogenous Amino Acid Metabolic Cycles

Impact on Glutamate and Aspartate Metabolism as a Mimic

As a structural analogue of glutamate, this compound can interfere with metabolic pathways involving glutamate and aspartate. google.comnih.govmdpi.com Glutamate and aspartate are major excitatory neurotransmitters in the central nervous system and are central to various metabolic processes. nih.govmdpi.com They are synthesized from glucose and other precursors and are involved in a metabolic pool with α-ketoglutarate and glutamine. nih.gov

The structural similarity allows this compound to act as a mimic, potentially binding to enzymes and transporters that normally interact with glutamate and aspartate. researchgate.netnih.gov For example, the trivalent form of arsinothricin (AST), a derivative of this compound, inhibits glutamine synthetase by mimicking the γ-acylphosphoglutamate intermediate. google.comgoogleapis.com Glutamine synthetase is a crucial enzyme for nitrogen metabolism. nih.gov

The compartmentalization of aspartate and glutamate metabolism between the mitochondria and cytosol is critical for linking amino acid catabolism, the urea (B33335) cycle, and gluconeogenesis. bmbreports.org By mimicking glutamate, this compound could potentially disrupt this delicate balance.

Perturbations in Methionine and S-Adenosylmethionine Cycles

The metabolism of this compound is linked to the methionine and S-adenosylmethionine (SAM) cycles through the process of methylation. google.comresearchgate.net SAM is a universal methyl group donor for a vast number of biological reactions, including the methylation of nucleic acids, proteins, and lipids. nih.govwikipedia.org It is synthesized from methionine and ATP by the enzyme methionine adenosyltransferase. wikipedia.orgnih.gov

The enzymatic methylation of the this compound precursor, AST-OH, to form arsinothricin (AST) requires SAM as the methyl donor. google.comresearchgate.net This reaction is catalyzed by an As(III) S-adenosylmethionine methyltransferase. google.com This direct involvement means that the biotransformation of this organoarsenical compound draws from the cellular pool of SAM.

The regeneration of methionine from homocysteine is a critical part of the SAM cycle and involves vitamin B12 and folate derivatives. uthscsa.edu Significant consumption of SAM for the methylation of xenobiotics like this compound could potentially perturb the delicate balance of the methionine cycle, impacting the availability of SAM for other essential methylation reactions. nih.govgenome.jp

Data Tables

Table 1: Enzymes Interacting with this compound and its Derivatives

| Enzyme | Interaction Type | Substrate/Analogue | Metabolic Pathway | Reference |

|---|---|---|---|---|

| Aminotransferases | Substrate | This compound | Amino Acid Metabolism | wikipedia.orgnih.govnih.gov |

| As(III) S-adenosylmethionine methyltransferase | Substrate | 2-Amino-4-(dihydroxyarsinoyl) butanoate (AST-OH) | Arsenic Biotransformation | google.comresearchgate.net |

| Kidney-type Glutaminase (KGA) | Inhibition | R-AST–OH | Glutamine Metabolism | researchgate.net |

Table 2: Metabolic Cycles Potentially Perturbed by this compound

| Metabolic Cycle | Key Intermediate | Mechanism of Perturbation | Consequence | Reference |

|---|---|---|---|---|

| Glutamate/Aspartate Metabolism | Glutamate, Aspartate | Mimicry of glutamate | Disruption of neurotransmission and nitrogen balance | researchgate.netnih.govmdpi.com |

Biochemical Mechanisms as Antimetabolites and Analogs

This compound functions as an antimetabolite by acting as a structural analog of the natural amino acid, L-glutamic acid. An antimetabolite is a substance that interferes with the normal metabolic processes within a cell, typically by mimicking the structure of a metabolite. researchgate.net Due to this similarity, this compound can interact with enzymes that normally bind and process L-glutamate, leading to altered biochemical outcomes.

Mimicry of Natural Substrates in Enzymatic Processes

The ability of this compound to interfere with enzymatic reactions stems from its structural resemblance to L-glutamic acid. L-glutamic acid is an α-amino acid with a carboxylic acid group at the end of its side chain. wikipedia.org this compound mimics this structure, with the key difference being the substitution of the terminal carboxyl group with an arsono group (-AsO₃H₂).

X-ray crystallography studies have confirmed that the arsonomethyl group (-CH₂-AsO₃H⁻) is a structural analogue of a phosphate group and, by extension, the carboxylate group of glutamate. portlandpress.com The geometry and charge distribution of the arsono group allow it to occupy the same binding pocket within an enzyme's active site that would normally be filled by the gamma-carboxylate of glutamate. This structural analysis establishes that this compound is a structural analog to compounds like 2-amino-4-phosphonobutanoic acid, which are well-known glutamate analogs. portlandpress.comnih.gov

This mimicry allows it to be recognized by enzymes involved in amino acid metabolism. A key example is its interaction with glutamate decarboxylase, an enzyme that catalyzes the conversion of glutamate to γ-aminobutyric acid (GABA). researchgate.netresearchgate.networthington-biochem.com The enzyme recognizes this compound as if it were glutamate because of their analogous structures.

Molecular Basis of Biochemical Inhibition

The molecular basis for the biochemical effect of this compound lies in its behavior after binding to an enzyme's active site. While it can mimic the natural substrate, it does not necessarily undergo the subsequent catalytic reaction efficiently. This interaction has been specifically studied in the context of glutamate decarboxylase from Escherichia coli. researchgate.netresearchgate.net

Research investigating the interaction of various glutamate analogs with this enzyme found that this compound acts as a poor substrate. researchgate.netresearchgate.net This indicates that while the molecule can bind to the enzyme's active site, the decarboxylation reaction that would normally occur with glutamate proceeds very slowly or not at all.

Advanced Analytical Methodologies for 2 Amino 4 Arsonobutyric Acid in Research

Chromatographic Techniques for Separation and Quantitation

Chromatography is fundamental to the analysis of arsenic species, enabling their separation from complex sample matrices and from each other. The polarity of 2-Amino-4-arsonobutyric acid and similar organoarsenic compounds necessitates specific chromatographic approaches for effective retention and resolution. sielc.commyfoodresearch.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the speciation analysis of arsenic compounds, including precursors like this compound. myfoodresearch.comresearchgate.net Given that many arsenic compounds are polar, they are not well-retained on standard reversed-phase columns. myfoodresearch.com Therefore, specialized columns and mobile phases are employed. Anion-exchange chromatography is frequently used, often paired with an inductively coupled plasma mass spectrometry (ICP-MS) detector for element-specific detection. nih.govkab.ac.ug This combination, known as HPLC-ICP-MS, allows for the separation and highly sensitive quantification of various arsenic species. researchgate.netnih.gov

Method parameters must be carefully optimized to achieve good resolution. utm.my For instance, factors like the pH and concentration of the mobile phase buffer (e.g., phosphate (B84403) or ammonium (B1175870) carbonate) and the gradient elution program are critical for separating compounds like arsenite (As(III)), arsenate (As(V)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA), which are often analyzed alongside more complex organoarsenicals. nih.govscielo.br Hydrophilic Interaction Liquid Chromatography (HILIC) has also emerged as a valuable technique for analyzing polar compounds like amino acids without derivatization, using mobile phases with a high percentage of organic solvent. researchgate.netjocpr.com

Interactive Table 1: Example HPLC Parameters for Arsenic Speciation

| Parameter | Condition | Purpose/Effect | Reference |

| Column | Anion-exchange (e.g., Hamilton PRP-X100) | Separates arsenic species based on charge. | nih.gov |

| HILIC (e.g., Luna HILIC) | Retains polar analytes like amino acid derivatives. | researchgate.net | |

| Mobile Phase | Ammonium carbonate or phosphate buffer | Provides ionic strength for elution from ion-exchange columns. | nih.govscielo.br |

| Acetonitrile/Water with formic acid | Used in HILIC and reversed-phase modes. | mdpi.com | |

| Detection | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Highly sensitive, element-specific detection of arsenic. | researchgate.netnih.gov |

| Fluorescence Detector (with derivatization) | Used for general amino acid analysis, requires derivatization. | nih.gov | |

| Flow Rate | 0.5 - 1.0 mL/min | Optimized for column dimensions and desired separation time. | utm.myscielo.br |

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) compared to traditional HPLC. This results in significantly higher chromatographic efficiency, leading to better resolution, shorter analysis times, and increased sensitivity. nih.gov In the context of arsenic speciation, UPLC systems coupled with mass spectrometry (UPLC-MS) can provide a more comprehensive metabolic profile from a single sample run. ijbs.com The enhanced resolution is particularly beneficial for separating structurally similar arsenic compounds or resolving analytes from complex matrix interferences. lcms.cz The use of UPLC coupled with sensitive detectors like quadrupole time-of-flight mass spectrometry (Q-TOF-MS) allows for the global profiling of metabolites, including arsenic-containing compounds, in non-targeted studies. ijbs.compeerj.com

Mass Spectrometry (MS) and Tandem MS (MS/MS) Approaches

Mass spectrometry is an indispensable tool for the structural confirmation and quantification of this compound. When coupled with a separation technique like HPLC or UPLC, it provides unparalleled selectivity and sensitivity.

Non-targeted metabolomics aims to identify and quantify as many metabolites as possible in a biological sample to gain a broad overview of its metabolic state. peerj.com This approach, often utilizing high-resolution mass spectrometers like Q-TOF-MS, can reveal unexpected changes in metabolic pathways following exposure to substances like arsenic. ijbs.comsemanticscholar.org In studies of arsenic exposure, non-targeted metabolomics has been used to identify disruptions in various pathways, including amino acid metabolism and lipid metabolism. ijbs.comnih.govnih.gov While these studies often focus on broader metabolic changes, they have the capability to identify a wide range of metabolites, including known and unknown arsenic species. ijbs.commdpi.com This comprehensive profiling can place the presence and concentration of this compound into the broader context of cellular metabolism, potentially highlighting its role in arsenic-induced metabolic reprogramming. ijbs.com However, a targeted analysis is often preferred for accurate quantification of specific, known metabolites due to higher sensitivity and reliability. nih.gov

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound through biological pathways. In this approach, molecules are synthesized with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) at specific positions. thermofisher.combiosyn.com When these labeled compounds are introduced to cells or organisms, they are processed just like their unlabeled counterparts. Mass spectrometry can then distinguish between the labeled (heavy) and unlabeled (light) metabolites and their downstream products based on the mass difference. thermofisher.com

This strategy, particularly Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), is widely used in quantitative proteomics and can be adapted for metabolomics to perform metabolic flux analysis. nih.gov For studying the biosynthesis of arsenobetaine, one could theoretically use ¹³C- or ¹⁵N-labeled this compound to track its conversion and incorporation into other molecules. Isotope Dilution Mass Spectrometry (ID-MS) is a related quantitative technique where a known amount of a stable-isotope labeled version of the target analyte is added to the sample as an internal standard. researchgate.net This "exact matching" approach is considered a gold standard for accurate quantification as it corrects for matrix effects and variations in sample preparation and instrument response. researchgate.net

Interactive Table 2: Mass Spectrometry Parameters for Organoarsenic Analysis

| Parameter | Technique/Setting | Purpose | Reference |

| Ionization Source | Electrospray Ionization (ESI) | Suitable for polar, non-volatile molecules like amino acids. | researchgate.netunito.it |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) | Provides high mass accuracy for non-targeted profiling. | ijbs.compeerj.com |

| Triple Quadrupole (QqQ) | Used for highly selective and sensitive targeted analysis via SRM/MRM. | researchgate.net | |

| Analysis Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | Quantifies specific compounds by monitoring a predefined precursor-to-product ion transition. | researchgate.netrsc.org |

| Collision Energy | 10-30 eV (optimized per compound) | Energy used to fragment the precursor ion in the collision cell. | nih.gov |

| Precursor Ion [M+H]⁺ | m/z 179 (for Arsenobetaine) | The protonated molecular ion selected for fragmentation. | researchgate.netresearchgate.net |

| Product Ion | m/z 119, m/z 60 (for Arsenobetaine) | Specific fragment ions used for confirmation and quantitation. | researchgate.net |

Sample Preparation and Pretreatment Strategies for Complex Biological Matrices

The analysis of this compound from biological sources such as plant or animal tissues presents a significant challenge due to the complexity of the matrix. doi.orgresearchgate.net Proper sample preparation is a critical step to ensure the integrity of the arsenic species, remove interfering substances, and concentrate the analyte to detectable levels. embrapa.brnih.gov

Initial sample handling often involves homogenization, frequently by cryogenic grinding, and lyophilization (freeze-drying) to prevent enzymatic or microbial degradation that could alter the arsenic species. embrapa.brnih.gov The extraction of arsenic compounds is commonly achieved using a methanol-water mixture, which is effective for a broad range of organoarsenic compounds. nih.gov For more challenging matrices, enzymatic hydrolysis or extraction with alkaline solutions like tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) may be employed to release arsenic species bound to proteins or lipids. doi.orgnih.gov However, harsh extraction conditions (e.g., strong acids or high temperatures) must be used cautiously, as they can cause species transformation. scielo.br

Following extraction, the sample extract is often cleaned up to remove matrix components like lipids, proteins, and salts that can interfere with chromatographic analysis and mass spectrometry. lcms.cz Solid-Phase Extraction (SPE) is a widely used technique for this purpose, utilizing cartridges with different sorbents (e.g., reversed-phase, ion-exchange) to selectively retain the analytes of interest while allowing interferences to pass through, or vice-versa. waters.com The final extract is typically filtered before injection into the analytical system. embrapa.br

Protein Removal and Ultrafiltration Techniques

In biological and environmental samples, this compound is often present in complex matrices that include proteins, which can interfere with analytical procedures. cdc.govoup.com Therefore, protein removal is a crucial first step in the analytical workflow.

Protein Precipitation: A common method for protein removal is precipitation. Trichloroacetic acid (TCA) is frequently used to precipitate proteins from serum and other biological samples. nih.govresearchgate.net For instance, in the analysis of arsenic species in human serum, protein precipitation using TCA has been shown to yield high recovery rates for various arsenic compounds. nih.govresearchgate.net Other acidic conditions have also been explored to release arsenic from proteins, though TCA or hydrochloric acid (HCl) alone may not always quantitatively release all protein-bound arsenicals. acs.org To address this, some methods incorporate copper chloride (CuCl) in HCl to more effectively liberate protein-bound arsenic species. acs.org

Ultrafiltration: Ultrafiltration (UF) is a size-exclusion based separation technique that is highly effective for removing proteins and other macromolecules from a sample. sigmaaldrich.comsartorius.hr This method utilizes a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules based on size. sigmaaldrich.comsartorius.com For the analysis of arsenic species, UF serves as a clean-up step prior to chromatographic analysis. nih.govcore.ac.uk It allows for the separation of the low molecular weight arsenic fraction from high molecular weight interfering compounds. nih.govcore.ac.uk Research has shown that an ultrafiltration process can be used to determine the fraction of extracted arsenic with a molecular weight lower than 10 kDa, which can account for nearly all of the soluble arsenic in some samples. nih.govcore.ac.uk

The combination of an initial extraction, often assisted by methods like sonication, followed by centrifugation and ultrafiltration, has proven effective in preparing samples for arsenic speciation analysis. nih.govcore.ac.uk This multi-step approach ensures that the final extract is sufficiently clean for introduction into sensitive analytical instruments like high-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS).

Table 1: Comparison of Protein Removal Techniques

| Technique | Principle | Common Reagents/Parameters | Advantages | Disadvantages |

|---|---|---|---|---|

| Protein Precipitation | Altering solvent properties to reduce protein solubility. | Trichloroacetic acid (TCA), Hydrochloric acid (HCl), Copper Chloride (CuCl) | Simple, rapid, and cost-effective. | May not be fully quantitative for all protein-bound species; potential for co-precipitation of analytes. acs.org |

| Ultrafiltration | Size-exclusion separation using a semi-permeable membrane. | Membranes with specific Molecular Weight Cut-Offs (e.g., 10 kDa). | High efficiency for macromolecule removal; gentle on the analyte. sigmaaldrich.comnih.govcore.ac.uk | Can be slower than precipitation; potential for membrane fouling or analyte adsorption. |

Derivatization Protocols for Analytical Sensitivity

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation and detection. shimadzu.nlactascientific.com For many analytical techniques, particularly gas chromatography (GC) and, in some cases, liquid chromatography (LC), derivatization is essential for analyzing polar and non-volatile compounds like amino acids and their arsenical analogues. nih.govresearchgate.net

The goal of derivatization in the context of this compound analysis is to enhance analytical sensitivity and improve chromatographic performance. researchgate.net Since amino acids, including this compound, often lack strong chromophores or fluorophores, derivatization is necessary to produce derivatives that can be sensitively detected by UV-Vis or fluorescence detectors. myfoodresearch.comlcms.cz

Common Derivatization Reagents and Methods: Several reagents have been investigated for the derivatization of arsenic compounds. Thiols, such as 2,3-dimercaptopropanol (BAL), have been used to derivatize arsenic species to make them detectable by LC-MS/MS. researchgate.netnih.govplos.org However, it's important to note that some derivatizing agents can alter the speciation of the arsenic compounds. For example, BAL has been found to reduce pentavalent arsenic compounds to a trivalent state. researchgate.net

For amino acid analysis in general, a variety of derivatization reagents are used, which can be applied either pre-column or post-column. shimadzu.nlshimadzu.com

Pre-column derivatization involves reacting the analytes with the reagent before injection into the chromatographic system. shimadzu.nl This approach can increase sensitivity and allows for the separation of any excess reagent from the derivatized analyte. shimadzu.nl Commonly used pre-column derivatizing reagents for amino acids include phenylisothiocyanate (PITC) and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). researchgate.net

Post-column derivatization occurs after the analytes have been separated on the column and before they reach the detector. shimadzu.com Ninhydrin is a classic post-column derivatization reagent for amino acids, reacting with primary amines to form a colored product. researchgate.netfujifilm.com

The choice of derivatization protocol depends on the specific analytical method and the desired outcome. For achieving high sensitivity, pre-column derivatization with a fluorescent tagging agent is often preferred. myfoodresearch.com

Table 2: Selected Derivatization Reagents for Amino Acids and Arsenicals

| Reagent | Analyte Type | Detection Method | Key Features |

|---|---|---|---|

| 2,3-dimercaptopropanol (BAL) | Arsenic species | LC-MS/MS | Can improve detection but may alter arsenic speciation. researchgate.net |

| Phenylisothiocyanate (PITC) | Primary and secondary amines | UV (254 nm) | Forms stable PTC-amino acid derivatives. researchgate.net |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary and secondary amines | Fluorescence | Forms stable, highly fluorescent derivatives. researchgate.net |

| Ninhydrin | Primary amines | Visible (570 nm) | Commonly used in post-column derivatization for quantitative analysis. researchgate.netfujifilm.com |

Validation and Standardization Protocols in Research Settings

Method validation is a critical process in analytical chemistry that demonstrates that a particular method is suitable for its intended purpose. scielo.org.pe For the analysis of this compound, robust validation and standardization protocols are essential to ensure the accuracy, reliability, and comparability of research data. nih.govnerc.ac.uk

Key Validation Parameters: A comprehensive method validation for arsenic speciation analysis typically includes the evaluation of the following parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. plos.orgresearchgate.net Calibration curves should exhibit a high correlation coefficient (e.g., >0.997). plos.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.govnih.govnerc.ac.uk These are often determined based on the signal-to-noise ratio. nih.gov

Accuracy and Recovery: Accuracy refers to the closeness of a measured value to the true value. It is often assessed by analyzing certified reference materials (CRMs) or through recovery studies on spiked samples. scielo.org.penerc.ac.uk Recovery experiments should demonstrate that the method can effectively extract and measure the analyte from the sample matrix, with typical acceptance criteria for recovery ranging from 80% to 120%. scielo.org.pe

Precision: The precision of an analytical method describes the closeness of repeated measurements. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (within-run precision) and intermediate precision (between-run or within-laboratory reproducibility). scielo.org.penih.gov

Selectivity/Specificity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. cdc.gov In speciation analysis, this is crucial for separating different arsenic compounds. nih.gov

Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. scielo.org.pe

Standardization: Standardization in arsenic analysis involves the use of well-characterized standards and reference materials to calibrate instruments and validate methods. nerc.ac.ukiaea.org The use of Certified Reference Materials (CRMs) is a common way to verify the accuracy of an analytical procedure. iaea.org For speciation analysis, the availability of species-specific standards is crucial. The concentration of arsenic in standard solutions of compounds like dimethylarsinic acid (DMA) and monomethylarsonic acid (MMA) should be verified using a certified total arsenic standard. fda.gov

Internal standardization is another important technique used to correct for variations in instrument response and matrix effects. speciation.net For arsenic determination by ICP-MS, selenium has been proposed as an internal standard to correct for ionization interferences, particularly those caused by carbon in the sample matrix. speciation.net

Table 3: Typical Validation Parameters and Acceptance Criteria for Arsenic Speciation Analysis

| Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Linearity (R²) | Correlation coefficient of the calibration curve. | > 0.995 plos.org |

| Accuracy (% Bias) | Closeness to a certified or known value. | < 15% scielo.org.pe |

| Recovery (%) | Percentage of analyte recovered from a spiked sample. | 80 - 120% |

| Repeatability (RSDr) | Precision under the same operating conditions over a short interval. | Varies by concentration level, often < 10% |

| Intermediate Precision (RSDR) | Precision within a single laboratory over different days, analysts, or equipment. | Varies by concentration level, often < 15% scielo.org.pe |

Pharmacological and Neurobiological Investigations Utilizing 2 Amino 4 Arsonobutyric Acid and Its Analogs

Probing Excitatory Amino Acid Receptor Systems

The diverse family of excitatory amino acid receptors presents a complex target for pharmacological intervention. Synthetic analogs of glutamate (B1630785), such as 2-amino-4-arsonobutyric acid, have been pivotal in differentiating the functions of various receptor subtypes.

Elucidation of Ligand-Receptor Binding Mechanisms

The binding of a ligand to a receptor is the initial and most critical step in signal transduction. khanacademy.org This interaction is highly specific, with receptors recognizing only one or a few specific ligands. khanacademy.org The process of ligand binding can induce conformational changes in the receptor, altering its activity and initiating a signaling cascade within the cell. khanacademy.org

Several models have been proposed to describe the mechanics of ligand-receptor interactions. One prominent model is the two-domain binding mechanism, observed in receptors like the parathyroid hormone (PTH) receptor. In this model, different parts of the ligand bind to distinct domains of the receptor in a sequential process to induce activation. nih.gov Experimental techniques such as NMR spectroscopy have been employed to differentiate between binding mechanisms like induced fit and conformational selection. For the peroxisome proliferator-activated receptor gamma (PPARγ), studies have shown a two-step induced fit mechanism involving an initial fast binding event followed by a slower conformational change. biorxiv.org

The strength of the bond between a ligand and its receptor, known as binding affinity, is a key determinant of the ligand's efficacy. In the case of L-AP4 and its thio-analog, L-thioAP4, the higher potency of the latter is attributed to its stronger second acidity. nih.gov This property likely facilitates a stronger interaction with basic residues in the binding site of group III mGluRs, leading to a more stable active conformation of the receptor. nih.gov Understanding these intricate binding mechanisms at a molecular level is crucial for the rational design of new therapeutic agents with improved selectivity and efficacy.

Mechanistic Studies in Neurological Models

The application of this compound and its analogs in various neurological models has provided significant insights into the fundamental processes of neuronal communication and sensory processing.

Research on Neuronal Activity and Synaptic Transmission

Synaptic transmission, the process by which neurons communicate, is primarily mediated by the release of neurotransmitters that bind to postsynaptic receptors. biorxiv.org Excitatory amino acids like glutamate play a central role in producing excitatory postsynaptic potentials (EPSPs). tmc.edu

Studies utilizing analogs of this compound have been instrumental in dissecting the components of synaptic transmission. For example, research on hippocampal neurons has shown that 2-amino-4-phosphonobutyric acid (APB) can reversibly suppress EPSPs. nih.gov This suppression is associated with a significant decrease in the mean quantal content (the number of neurotransmitter packets released), with no major change in the mean quantal amplitude (the postsynaptic response to a single packet). nih.gov These findings suggest that APB acts presynaptically to reduce the release of neurotransmitter from mossy fiber terminals. nih.gov In contrast, investigations into the auditory system have indicated that APB receptors are not involved in the synaptic transmission between cochlear hair cells and afferent nerve fibers. nih.gov

| Compound | Neurological Model | Observed Effect on Synaptic Transmission | Reference |

|---|---|---|---|

| 2-Amino-4-phosphonobutyric acid (APB) | Guinea pig hippocampus | Suppressed EPSPs by decreasing mean quantal content | nih.gov |

| 2-Amino-4-phosphonobutyric acid (APB) | Guinea pig cochlea | No effect on compound action potential | nih.gov |

Effects on Neurophysiological Processes (e.g., Retinal Responses)

The retina, a complex neural circuit, has served as an excellent model for studying the roles of EAA receptors in sensory processing. The glutamate analog 2-amino-4-phosphonobutyric acid (APB) has been particularly useful in differentiating the "ON" and "OFF" pathways in the retina.

Application of APB has been shown to decrease the mean firing rate of on-centre X cells while increasing it in off-centre X cells in the cat retina. nih.gov However, it suppresses the response to drifting sinusoidal gratings in both cell types. nih.gov This suggests a functional link between the depolarizing bipolar cells, which are selectively affected by APB, and both on- and off-centre X cells. nih.gov Furthermore, APB has a differential effect on the receptive field, reducing the radius of the surround without affecting the centre radius. nih.gov It is important to note that while APB is a valuable tool, some studies have found that commercial preparations can be contaminated, which could lead to confounding results. nih.gov For instance, glycine (B1666218) contamination in an APB product was found to elicit currents in postnatal retinal ganglion cells, whereas pure APB did not. nih.gov

Taurine, another amino acid derivative, has also been investigated for its therapeutic effects in retinal diseases, showing potential as a neuroprotective agent. mdpi.com

Structure-Activity Relationship (SAR) Studies for Biochemical Efficacy

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. preprints.org By systematically modifying the chemical scaffold of a molecule and evaluating the resulting changes in efficacy, researchers can identify key structural features responsible for its pharmacological effects. preprints.orgmdpi.com

In the context of this compound and its analogs, SAR studies have been crucial for developing more potent and selective ligands for EAA receptors. For example, the discovery that replacing the phosphonate (B1237965) group in L-AP4 with a thiophosphonate group to create L-thioAP4 results in a two-fold increase in potency at mGlu4 receptors is a direct outcome of SAR investigations. nih.gov This enhancement in activity was correlated with the increased acidity of the thiophosphonate group, which likely leads to stronger binding to the receptor. nih.gov

Application as Biochemical Probes in Cellular Systems

This compound and its structural analogs have been utilized as biochemical probes to investigate various cellular processes, primarily by acting as mimics of natural amino acids. Their unique chemical properties, particularly the presence of the arsonic acid group, allow them to interact with and modulate the function of specific enzymes and transport systems. These interactions provide valuable insights into metabolic pathways and cellular transport mechanisms.

One of the key applications of these compounds is in the study of amino acid transporters. For instance, analogs of this compound have been instrumental in characterizing the specificity and kinetics of these transport systems. Research has shown that related compounds, such as 2-aminoethylarsonic acid, can competitively inhibit the uptake of other amino acids like 2-aminoethylphosphonic acid. researchgate.net This competitive inhibition is a powerful tool for identifying and characterizing the binding sites and transport mechanisms of specific amino acid transporters.

Furthermore, these arsenical amino acid analogs have been employed to probe the active sites of enzymes. As a glutamate analog, this compound has been shown to be a poor substrate for glutamate decarboxylase. researchgate.neturan.ru This interaction, although weak, provides information about the structural and chemical requirements of the enzyme's active site. The arsonic acid moiety, being structurally similar to inorganic phosphate (B84403) and arsenate, can interact with phosphate-binding sites in enzymes. researchgate.net This property has been exploited in techniques like affinity chromatography, where an arsanilic acid-conjugated matrix was used to purify pyruvate (B1213749) kinase, an enzyme that interacts with phosphate-containing substrates. researchgate.net

The development of novel analogs based on the 2-aminobutanoic acid scaffold continues to be an active area of research. For example, 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids have been developed as potent and selective inhibitors of the ASCT2 amino acid transporter, which is a target in cancer therapy due to its role in supplying glutamine to rapidly proliferating cells. nih.gov The study of such analogs provides a deeper understanding of the structure-activity relationships that govern the interaction between the ligand and the transporter.

While the direct use of this compound as a fluorescent or radiolabeled probe for direct imaging in cellular systems is not extensively documented in the provided research, the broader class of amino acid analogs, including those with fluorescent tags, are widely used for such purposes. nih.govrndsystems.com These probes allow for the visualization of amino acid uptake and distribution within cells in real-time.

Table 1: Interaction of this compound and its Analogs with Cellular Components

| Compound/Analog | Cellular Target | Type of Interaction | Research Finding | Reference |

| This compound | Glutamate decarboxylase | Poor Substrate | Interacts weakly with the enzyme's active site. | researchgate.neturan.ru |

| 2-Aminoethylarsonic acid | 2-Aminoethylphosphonic acid uptake system | Competitive Inhibitor | Blocks the uptake of 2-aminoethylphosphonic acid. | researchgate.net |

| p-Arsanilic acid | Pyruvate kinase | Affinity Ligand | Binds to the enzyme, enabling purification via affinity chromatography. | researchgate.net |

| 2-Amino-4-bis(aryloxybenzyl)aminobutanoic acids | ASCT2 Transporter | Inhibitor | Blocks glutamine transport in cancer cells. | nih.gov |

Emerging Research Frontiers and Future Directions

Discovery of Novel Biological Pathways Involving Arsono-Compounds

The biological roles of 2-Amino-4-arsonobutyric acid and other organoarsenicals are far from fully understood, and a key research frontier is the discovery of the metabolic and signaling pathways in which they participate. While methylation has long been recognized as a primary metabolic route for inorganic arsenic in many organisms, recent studies are uncovering more complex and specific biosynthetic pathways. wikipedia.orgresearchgate.netacs.org

Researchers have identified that various bacteria, algae, and marine organisms can produce a wide array of organoarsenic compounds, moving beyond simple methylation to the synthesis of complex molecules like arsenosugars, arsenolipids, and arsenobetaine. wikipedia.orgresearchgate.net For instance, recent studies highlight that some bacteria possess specific metabolic pathways that produce structurally unique organoarsenic natural products, such as oxo-arsenosugars and arsinothricin. rsc.org The discovery of these pathways suggests that arsono-compounds may have specific biological functions yet to be determined. Investigations into the bacterium Burkholderia gladioli have revealed its ability to transform inorganic arsenic into novel organoarsenicals, indicating that the biosynthesis of such compounds is an active area of microbial metabolism. researchgate.net Future research aims to identify the specific enzymes and genetic machinery responsible for the synthesis and transformation of this compound, which could reveal its function as a metabolic intermediate, a signaling molecule, or part of a detoxification process. epa.govnih.gov

| Compound Class | Example Compound | Typical Biological Source |

|---|---|---|

| Methylated Arsenicals | Dimethylarsinic acid | Mammals, Fungi wikipedia.orgacs.org |

| Arseno-sugars | Oxo-arsenosugars | Bacteria, Seaweed rsc.orgnih.gov |

| Arseno-lipids | Arsenic-containing fatty acids | Fish oils, Algae cihanuniversity.edu.iq |

| Arseno-amino acids | Arsinothricin | Bacteria rsc.org |

| Arsenobetaines | Arsenobetaine | Marine animals wikipedia.orgresearchgate.net |

Development of Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

A significant challenge in studying this compound is the ability to detect and quantify it within a complex biological matrix without altering its chemical form or location. To address this, researchers are developing and refining advanced analytical techniques for in situ analysis.

High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) remains a cornerstone for arsenic speciation, allowing for the separation and sensitive detection of various water-soluble organoarsenic compounds. nih.govcihanuniversity.edu.iq However, the frontier lies in techniques that can provide spatial information within tissues and cells. X-ray absorption spectroscopy (XAS) is a powerful, non-destructive method that allows for the determination of arsenic speciation directly in biological tissues, such as fur and feathers, without the need for extraction. researchgate.net Furthermore, XAS-imaging can be used to create a "map" of the distribution of different arsenic species within a sample, providing crucial insights into uptake, transport, and accumulation. researchgate.net

Another innovative approach involves leveraging the unique properties of arsenic for biomedical imaging. Researchers have successfully attached radioisotopes of arsenic to antibodies that target tumor blood vessels. labmedica.com This allows for the visualization of tumors using positron emission tomography (PET) imaging. labmedica.comphotonics.combiospace.com This novel application demonstrates the potential for using arsenic-containing molecules, including derivatives of this compound, as probes for molecular imaging, opening new avenues for diagnostic and research applications.

| Technique | Abbreviation | Primary Application for Arsono-Compounds | Key Advantage |

|---|---|---|---|

| High-Performance Liquid Chromatography - Inductively Coupled Plasma Mass Spectrometry | HPLC-ICP-MS | Speciation and quantification of various arsenic compounds in extracts. nih.gov | High sensitivity and ability to separate different chemical forms. nist.gov |

| X-ray Absorption Spectroscopy | XAS | In situ determination of arsenic chemical form in solid samples. researchgate.net | Non-destructive analysis without chemical extraction. researchgate.net |

| X-ray Absorption Spectroscopy Imaging | XAS-Imaging | Mapping the spatial distribution of different arsenic species in tissues. researchgate.net | Provides spatial context for arsenic accumulation. researchgate.net |

| Positron Emission Tomography | PET | Imaging tumors by tracking radio-labeled arsono-compounds. labmedica.com | Enables non-invasive, whole-body imaging for diagnostics. photonics.com |

Elucidation of Detailed Molecular Mechanisms of Enzyme-Analog Interactions

As an amino acid analogue, this compound is hypothesized to interact with enzymes that normally bind or process natural amino acids. A major research goal is to elucidate the precise molecular mechanisms of these interactions. Studies on other trivalent organoarsenicals provide a foundational model for this research.

It is well-established that trivalent arsenicals have a high affinity for sulfhydryl groups, particularly the vicinal thiols found in certain enzyme active sites. wikipedia.org For example, metabolites like monomethylarsonous acid can inhibit the pyruvate (B1213749) dehydrogenase (PDH) complex by targeting the thiol groups of its lipoic acid cofactor. wikipedia.orgnih.govresearchgate.net Similarly, methylated trivalent arsenic compounds have been shown to be potent inhibitors of protein tyrosine phosphatases (PTPs), a critical family of signaling enzymes. nih.gov Mass spectrometry analysis has confirmed that these arsenicals directly bind to the active site cysteine residue of the phosphatase, thereby inactivating the enzyme. nih.gov

More broadly, a comprehensive survey of arsenic-binding proteins identified that key enzymes in the glycolysis pathway, such as hexokinase-1 and hexokinase-2, are direct targets. pnas.org Arsenic was shown to bind to these enzymes and significantly inhibit their catalytic activity. pnas.org Future research on this compound will likely involve structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, combined with kinetic and mass spectrometry studies. These approaches will be essential to determine if it acts as a substrate, a competitive inhibitor, or an allosteric modulator of specific enzymes, and to identify the precise amino acid residues involved in the binding interaction.

Design and Synthesis of Next-Generation Arsono-Analogs for Targeted Research Applications

Building on a deeper understanding of its biochemical interactions, the next frontier involves the rational design and synthesis of novel analogues of this compound. The goal is to create powerful molecular tools for targeted research applications. This field draws inspiration from the successful development of analogues of similar compounds, such as 2-amino-4-phosphonobutanoic acid (AP4), where synthetic modifications have led to compounds with enhanced potency and selectivity for specific biological targets like glutamate (B1630785) receptors. nih.govnih.gov

One promising strategy is the creation of conformationally restricted analogues. By introducing structural constraints, such as double bonds or cyclopropane (B1198618) rings into the molecule's backbone, chemists can lock the analogue into a specific three-dimensional shape. nih.govresearchgate.net This approach is invaluable for probing the bioactive conformation required for interaction with a specific enzyme or receptor active site.

Another powerful approach is the conjugation of the arsono-amino acid to other molecules to enhance its properties. For instance, researchers have designed and synthesized organic arsenic compounds conjugated to D-glucose. nih.gov This strategy aims to improve selective uptake by cells, such as cancer cells, that have high glucose consumption. nih.govresearchgate.net Furthermore, advancements in synthetic chemistry are leading to safer and more efficient routes for creating organoarsenic compounds, avoiding the use of volatile and highly toxic precursors. scite.ai These next-generation arsono-analogues could be designed as highly selective enzyme inhibitors, fluorescent probes for cellular imaging, or targeted therapeutic agents, dramatically expanding the research applications of this unique chemical scaffold.

常见问题

Q. Answer :

- Infrared (IR) Spectroscopy : Compare experimental IR spectra with reference data (e.g., NIST Chemistry WebBook) to identify functional groups like thiol (-SH) and carboxylic acid (-COOH) .

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve backbone protons and carbons, particularly the stereochemistry of the amino and mercapto groups. Cross-reference with databases like PubChem for validation .

- Mass Spectrometry (MS) : Confirm molecular weight (135.18 g/mol) via high-resolution MS and compare fragmentation patterns with literature .

Basic: What safety protocols are critical when handling 2-Amino-4-mercaptobutyric acid in laboratory settings?

Q. Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection is advised if aerosolization occurs .

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors. Ensure proper airflow to prevent accumulation of reactive byproducts .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent unintended reactions .

Advanced: How can researchers optimize HPLC methods for quantifying 2-Amino-4-mercaptobutyric acid in biological matrices?

Q. Answer :

- Column Selection : Use reverse-phase C18 columns with ion-pairing agents (e.g., trifluoroacetic acid) to improve retention of polar groups .

- Detection : Employ UV detection at 210–220 nm for amino and carboxylic acid moieties. Derivatization with Ellman’s reagent enhances sensitivity for thiol groups .

- Validation : Perform spike-recovery experiments in plasma/tissue homogenates to assess matrix effects. Report limits of detection (LOD) ≤ 0.1 µg/mL .

Advanced: How should contradictions in reported pharmacological activities of thiol-containing amino acids be addressed?

Q. Answer :

- Dose-Response Replication : Replicate studies across multiple cell lines or animal models to confirm activity thresholds. For example, 2-Amino-4-mercaptobutyric acid’s LD in mice (12.68 mg/kg) requires validation under standardized conditions .

- Redox State Control : Monitor thiol group oxidation (e.g., via HPLC or thiol-specific probes) to account for variability in active vs. inactive forms .

- Meta-Analysis : Compare data across studies using tools like PRISMA guidelines to identify confounding variables (e.g., solvent polarity, pH) .

Basic: What synthetic routes are documented for 2-Amino-4-mercaptobutyric acid analogs?

Q. Answer :

- Mercapto Group Introduction : React 4-bromo-2-aminobutyric acid with sodium hydrosulfide (NaSH) under nitrogen atmosphere to prevent oxidation .

- Chiral Resolution : Use L-specific enzymes (e.g., acylase) or chiral HPLC to isolate enantiomers, critical for studying stereospecific biological activity .

Advanced: What computational approaches predict the stability of 2-Amino-4-mercaptobutyric acid in aqueous solutions?

Q. Answer :

- Molecular Dynamics (MD) Simulations : Model protonation states of amino, thiol, and carboxyl groups at physiological pH (7.4) to assess intramolecular interactions .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDE) for the S-H group to predict susceptibility to oxidation .

- Experimental Correlation : Validate predictions with accelerated stability studies (40°C/75% RH) and HPLC monitoring .

Basic: How is the purity of 2-Amino-4-mercaptobutyric acid validated for in vitro studies?

Q. Answer :

- Certified Reference Materials (CRMs) : Source CRMs from suppliers like Thermo Scientific (purity ≥99%) and verify via Certificate of Analysis (CoA) .

- Multi-Technique Verification : Combine elemental analysis (C, H, N, S), melting point determination, and chromatographic methods (HPLC, TLC) .

Advanced: What experimental designs mitigate batch-to-batch variability in synthetic 2-Amino-4-mercaptobutyric acid?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。